methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate
Description
Methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate is a benzothiazine-derived compound featuring a 1,4-benzothiazine core fused with a substituted acetamido-benzoate moiety. The 1,4-benzothiazine scaffold is characterized by a six-membered heterocyclic ring containing sulfur and nitrogen, with a ketone group at the 3-position contributing to its conformational flexibility and reactivity . This compound belongs to a broader class of benzothiazine derivatives, which are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-13-8-4-5-9-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEELVVNQPFROIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
- Substrate : 3-Acetyl-7,8-dichloro-2-methyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide.
- Base : 6 equivalents of tert-butoxide (t-BuOK) in tetrahydrofuran (THF).
- Mechanism : Deprotonation at C(4) generates a dianionic intermediate, facilitating N–N bond cleavage and subsequent ring closure to form the benzothiazine.
The rearrangement proceeds via a diaza--Wittig pathway, yielding 1,2-benzothiazine 1,1-dioxides with up to 80% isolated yield.
Coupling with Methyl 2-Aminobenzoate
The final step involves conjugating the functionalized benzothiazine with methyl 2-aminobenzoate:
Amide Bond Formation
- Conditions : 1.1 equivalents of HATU, 2 equivalents of DIPEA in DMF, 24 hours at 25°C.
- Workup : Precipitation with ice-water, followed by recrystallization from ethanol.
Spectral Characterization
- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.95–7.30 (m, 8H, aromatic), 3.85 (s, 3H, OCH3).
- HPLC Purity : >98% (C18 column, acetonitrile/water).
Challenges and Alternative Routes
Competing Rearrangements
Excess base (>6 equiv t-BuOK) promotes over-rearrangement to 1,2-benzisothiazoles, necessitating precise stoichiometric control.
Solvent Effects
Scalability
Gram-scale synthesis (1.2 mmol) achieves consistent yields (78–82%) but requires slow addition of t-BuOK to mitigate exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzothiazine compounds demonstrate significant antimicrobial properties. For instance, studies have evaluated the efficacy of various benzothiazine derivatives against pathogenic bacteria and fungi. The compound methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate has been noted for its potential effectiveness against Mycobacterium tuberculosis and other resistant strains .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | To be determined |
| Other derivatives | Various Gram-positive and Gram-negative bacteria | Ranges from 1.27 µM to 5.85 µM |
Anticancer Potential
The anticancer properties of this compound have been explored through in vitro studies against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Anticancer Activity Evaluation
In a study evaluating similar benzothiazine derivatives, it was found that certain compounds exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a strong potential for further development as anticancer agents .
Table 2: Anticancer Efficacy of Related Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | HCT116 (Colorectal) | To be determined |
| Related derivative | HCT116 | 5.85 |
| Standard drug (5-FU) | HCT116 | 9.99 |
Anti-inflammatory Properties
Benzothiazine derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can significantly reduce inflammation in animal models, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 3: Anti-inflammatory Activity Comparison
| Compound Name | Model Used | Inflammation Reduction (%) |
|---|---|---|
| This compound | Carrageenan-induced rat foot edema | To be determined |
| Phenylbutazone | Same model | ~25% |
| Indomethacin | Same model | ~50% |
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have shown inhibitory effects on key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer .
Table 4: Enzyme Inhibition Potentials
| Compound Name | Target Enzyme | Inhibition Type |
|---|---|---|
| This compound | Dihydrofolate reductase (DHFR) | Competitive inhibition |
| Related derivative | Acetylcholinesterase | Noncompetitive inhibition |
Mechanism of Action
The mechanism of action of methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the acetamide and benzoate groups, which influence physicochemical properties and bioactivity. Key examples include:
Key Observations :
- Substituent Impact on Bioactivity: The hydrazide derivative (C₁₀H₁₁N₃O₂S) exhibits antifungal activity due to its ability to form intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), stabilizing its crystal lattice .
- Electron-Donating/Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-acetamide (C₁₆H₁₃N₃O₃S) increases electrophilicity, making it a candidate for covalent binding in enzyme inhibition .
Physicochemical and Crystallographic Properties
- Conformational Flexibility: The dihedral angle between the benzothiazine ring and the acetamide group varies significantly. For instance, the hydrazide derivative (C₁₀H₁₁N₃O₂S) exhibits a near-planar arrangement (16.77° dihedral angle), while the methyl ester variant (C₁₂H₁₃NO₃S) adopts a more puckered conformation due to steric effects of the ester group .
- Hydrogen Bonding : Intermolecular N–H⋯O interactions stabilize the crystal lattice of hydrazide derivatives, whereas ester-containing analogues rely on weaker C–H⋯O interactions .
Biological Activity
Methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate is a compound that belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound is characterized by a benzothiazine core with an acetamido group and a methoxy group. The synthesis typically involves multi-step organic reactions that yield the desired benzothiazine structure. For instance, the synthesis of related benzothiazine derivatives has been documented, indicating methods that can be adapted for this compound .
Antimicrobial Properties
Research has indicated that benzothiazine derivatives exhibit significant antimicrobial activity. The presence of the keto group in the thiazine ring is particularly noted for enhancing this activity. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .
Anti-inflammatory Effects
Benzothiazine compounds have also been studied for their anti-inflammatory properties. For example, compounds similar to this compound have demonstrated effectiveness in reducing inflammation in animal models. In particular, studies using carrageenan-induced edema in rats revealed that these compounds could significantly reduce swelling and pain, outperforming traditional anti-inflammatory drugs like phenylbutazone .
Antidepressant Activity
Some studies have suggested that benzothiazine derivatives may possess antidepressant properties. The mechanism is thought to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated. The activity of these compounds in behavioral models of depression indicates potential therapeutic applications in treating mood disorders .
Case Studies and Research Findings
A series of studies have explored the biological effects of this compound and its analogs:
| Study | Focus | Findings |
|---|---|---|
| Harmata et al. (2005) | Synthesis and Structure | Established synthesis routes and confirmed the crystal structure of related benzothiazines. |
| Lopatina et al. (1982) | Antidepressant Activity | Identified stimulant and antidepressant properties in benzothiazine derivatives. |
| Recent In Vivo Studies | Anti-inflammatory Effects | Demonstrated significant reduction in edema compared to control groups in rat models. |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and pathways.
- Neurotransmitter Modulation : Interaction with serotonin and norepinephrine pathways.
Q & A
Q. How can reactor design enhance the sustainability of the synthesis process?
- Answer : Continuous-flow reactors reduce waste and energy use. For example, a microreactor with immobilized catalysts achieves 95% conversion in <10 minutes, validated by inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
